![molecular formula C34H20 B14749824 Benz[j]heptaphene CAS No. 214-87-9](/img/structure/B14749824.png)
Benz[j]heptaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[j]heptaphene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant presence in environmental pollutants. It is composed of multiple fused benzene rings, making it a member of the larger family of PAHs. These compounds are often studied due to their potential health impacts and their role in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[j]heptaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of high-temperature reactions to facilitate the fusion of benzene rings. Specific catalysts and solvents are employed to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of organic materials, such as coal tar or petroleum derivatives. This process generates a mixture of PAHs, from which this compound can be isolated through various separation techniques, including chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Benz[j]heptaphene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Friedel-Crafts catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz[j]heptaphene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps in understanding its biological effects, including its potential carcinogenicity and mutagenicity.
Medicine: Studies investigate its impact on human health, particularly its role in cancer development.
Industry: this compound is used in the production of certain dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benz[j]heptaphene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to cancer. The compound also generates reactive oxygen species (ROS) during metabolic processes, which can damage cellular structures and contribute to its toxic effects.
Vergleich Mit ähnlichen Verbindungen
- Benzo[a]pyrene
- Benzo[e]pyrene
- Benzo[g,h,i]perylene
Comparison: Benz[j]heptaphene is unique due to its specific ring structure and the positions of its fused benzene rings. Compared to other PAHs, it may exhibit different reactivity and biological effects. For instance, while Benzo[a]pyrene is well-known for its high carcinogenic potential, this compound’s unique structure may result in distinct interactions with biological molecules and varying degrees of toxicity.
Eigenschaften
CAS-Nummer |
214-87-9 |
|---|---|
Molekularformel |
C34H20 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
octacyclo[20.12.0.02,15.04,13.06,11.016,21.024,33.026,31]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene |
InChI |
InChI=1S/C34H20/c1-3-9-23-15-27-19-33-31(17-25(27)13-21(23)7-1)29-11-5-6-12-30(29)32-18-26-14-22-8-2-4-10-24(22)16-28(26)20-34(32)33/h1-20H |
InChI-Schlüssel |
IKWUOLSMNASVPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=CC7=CC8=CC=CC=C8C=C7C=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



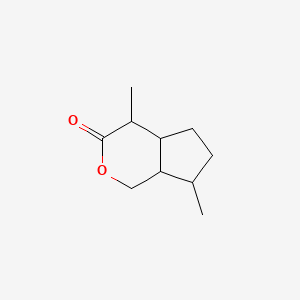
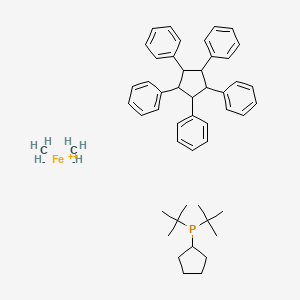
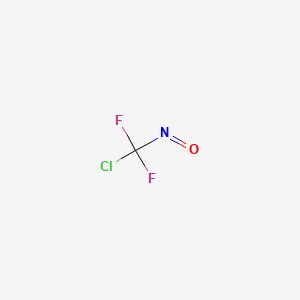
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
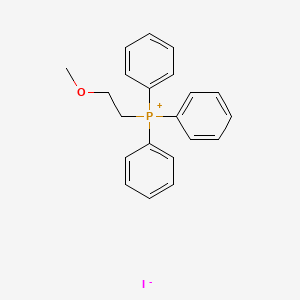
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
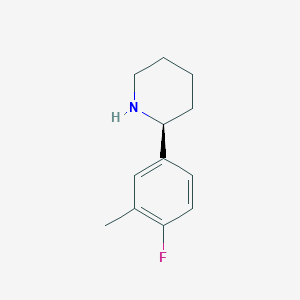
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
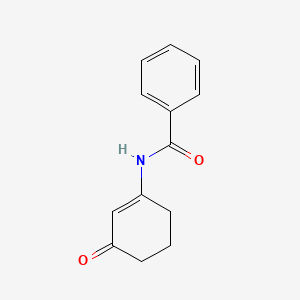
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

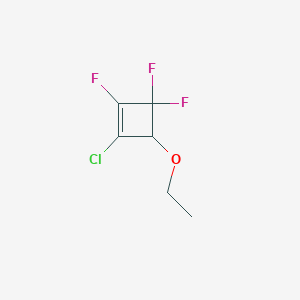
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
